Latrepirdine, also known as dimebone or preparation 84, belongs to the class of organic compounds known as n-alkylindoles. N-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 1-position. Latrepirdine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, latrepirdine is involved in the latrepirdine H1-antihistamine action pathway.
Latrepirdine has been investigated for the treatment of Alzheimer's Disease and Huntington's Disease.
2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole is a member of indoles.
Latrepirdine dihydrochloride
CAS No.: 97657-92-6
Cat. No.: VC20753068
Molecular Formula: C21H27Cl2N3
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97657-92-6 |
---|---|
Molecular Formula | C21H27Cl2N3 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride |
Standard InChI | InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H |
Standard InChI Key | GTWLIQOLGOZTLF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |
Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |
Appearance | Solid powder |
Chemical Properties and Structure
Latrepirdine dihydrochloride, also known as Dimebon or dimebolin, is chemically identified as 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-, hydrochloride (1:2) . The compound has a molecular formula of C21H27Cl2N3 and a molecular weight of 392.37 daltons . The parent compound latrepirdine has a molecular weight of 319.452 g/mol with a formula of C21H25N3 .
In terms of physical appearance, latrepirdine dihydrochloride presents as a white to khaki solid . Storage recommendations for the compound include sealing at 4°C and keeping away from moisture. For solutions, the stability is maintained for 6 months at -80°C or 1 month at -20°C when properly sealed and protected from moisture .
The chemical structure of latrepirdine features a tetrahydropyrido-indole core with specific methyl and pyridinylethyl substitutions that contribute to its unique pharmacological properties. This structure enables the compound to interact with multiple receptor types in the central nervous system.
Pharmacological Profile
Latrepirdine dihydrochloride exhibits a multifaceted pharmacological profile, functioning primarily as an antagonist at several receptor types. The compound demonstrates antagonistic activity at histaminergic, α-adrenergic, and serotonergic receptors . This diverse receptor binding profile contributes to its complex effects in the central nervous system.
Beyond receptor interactions, latrepirdine influences amyloid processing pathways, with studies showing that it stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion . This property attracted considerable interest in the context of Alzheimer's disease research, where abnormal amyloid processing plays a pivotal role in pathogenesis.
Latrepirdine was initially developed and utilized as an antihistamine in Russia, where it has been in clinical use since 1983 . Its pharmacological versatility prompted researchers to investigate potential applications beyond its original antihistaminergic purpose, particularly in the domain of neuroprotection and cognitive enhancement.
Mechanisms of Action
Latrepirdine dihydrochloride operates through multiple mechanisms that collectively contribute to its neuroprotective potential. Several key mechanisms have been identified through in vitro and in vivo research:
Amyloid-β Modulation
Latrepirdine has demonstrated the ability to protect cultured cells from the cytotoxicity of amyloid-β peptide, a key pathological component in Alzheimer's disease . Research has shown that latrepirdine can modulate Aβ release from cultured cells, isolated intact nerve terminals, and hippocampal neurons in living mouse brain .
Interestingly, studies examining latrepirdine's effects on Aβ aggregation have produced somewhat contradictory results. While thioflavin-T fluorescence assays suggested a decrease in aggregation, immunoblotting and atomic force microscopy (AFM) revealed a modest increase in both the formation and size of Aβ aggregates . This discrepancy has been attributed to potential interference of cyclic molecules like latrepirdine with thioflavin-T binding to amyloid protein preparations .
Mitochondrial Function and Calcium Homeostasis
Latrepirdine stabilizes mitochondrial function and calcium homeostasis, which may be central to its neuroprotective effects . Mitochondrial dysfunction and disrupted calcium signaling are implicated in various neurodegenerative processes, making this mechanism particularly relevant to conditions like Alzheimer's and Huntington's disease.
Autophagy Enhancement
Research has demonstrated that latrepirdine treatment leads to enhanced mTOR- and Atg5-dependent autophagy . This effect occurs in a dose-dependent manner via the mTOR-signaling pathway. Studies in HeLa cells stably expressing LC3 fused with EGFP (eGFP-LC3) showed that treatment with latrepirdine for 3 or 6 hours markedly enhances the number of eGFP-LC3 punctae, indicating increased formation of autophagosomes .
Further investigations in mouse N2a neuroblastoma cells revealed a significant and dose-dependent increase in LC3-II levels following 3- or 6-hour treatment with latrepirdine across various concentrations (5 nM, 500 nM, or 50 μM) . This autophagy-enhancing property could potentially facilitate the clearance of protein aggregates associated with neurodegenerative diseases.
Neurogenesis Promotion
Latrepirdine has been shown to promote neurogenesis in the murine hippocampus . This effect could potentially contribute to cognitive improvement by enhancing neural plasticity and the formation of new neuronal connections.
Research Applications
Alzheimer's Disease
Latrepirdine attracted significant research interest for Alzheimer's disease due to its multifaceted mechanisms that address several pathological aspects of the condition. Animal studies conducted in Russia as early as 2000 showed potential beneficial effects in Alzheimer's disease models .
The compound's ability to modulate Aβ processing and protect against Aβ-induced toxicity presented a compelling rationale for its investigation in Alzheimer's disease. Studies have shown that latrepirdine can reduce LDH release from neuronal cells treated with Aβ oligomers, with significant protection observed at concentrations as low as 1 μM and reaching a 35% reduction at 20 μM (1:1 Aβ-latrepirdine molar ratio) .
Huntington's Disease
The potential application of latrepirdine in Huntington's disease stemmed from its neuroprotective properties and mitochondrial stabilization effects. Mitochondrial dysfunction represents a key pathological feature in Huntington's disease, making latrepirdine's mitochondrial-stabilizing properties particularly relevant.
Preclinical research suggested that latrepirdine's ability to enhance autophagy could potentially facilitate the clearance of mutant huntingtin protein aggregates, which are characteristic of the disease. Additionally, the compound's promotion of neurogenesis might counteract the neuronal loss observed in affected brain regions.
Clinical Trial Outcomes
Alzheimer's Disease Trials
Current Status and Future Perspectives
Despite the extensive research and initial promise, latrepirdine dihydrochloride currently remains unlicensed for any neurodegenerative condition due to the negative results in pivotal human clinical trials . The compound represents an interesting case study in drug development, where promising preclinical and early clinical findings failed to translate into demonstrable efficacy in larger, definitive trials.
Future research directions might include:
-
Further investigation of latrepirdine's autophagy-enhancing properties for potential applications in protein misfolding disorders beyond Alzheimer's and Huntington's disease.
-
Exploration of structure-activity relationships to develop modified compounds that retain beneficial properties while potentially enhancing efficacy.
-
Consideration of combination therapies that might leverage latrepirdine's neuroprotective properties alongside other agents targeting complementary mechanisms.
-
Investigation of potential applications in conditions characterized by mitochondrial dysfunction where latrepirdine's stabilizing effects might prove beneficial.
While the clinical development of latrepirdine for neurodegenerative conditions has largely ceased, the scientific insights gained from its study continue to inform our understanding of neuroprotective mechanisms and approaches to therapeutic intervention in these challenging conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume